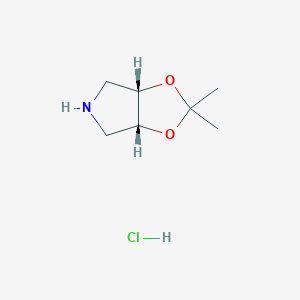
2-(3,4-dichlorophenoxy)-N-methylpropanamide
Übersicht
Beschreibung
3,4-Dichlorophenoxyacetic acid is a phenoxyacetic herbicide . It’s used in the synthesis of (Z)-5-arylmethylidene rhodanines as an anti-methicillin-resistant Staphylococcus aureus (MRSA) agent . It can also be used in the preparation of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide for the treatment of inflammatory pain .
Molecular Structure Analysis
The molecular formula for 2-(3,4-dichlorophenoxy)propanoic acid is C9H8Cl2O3 .Chemical Reactions Analysis
2-(3,4-dichlorophenoxy) triethylamine (DCPTA) has been found to alleviate salinity stress in maize by enhancing photosynthetic capacity, improving water status, and maintaining K+/Na+ homeostasis . It also ameliorates the soil drought effect on nitrogen metabolism in maize during the pre-female inflorescence emergence stage .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dichlorophenoxyacetic acid include a boiling point of 253°C and a melting point of 65-67°C .Wissenschaftliche Forschungsanwendungen
Agriculture: Enhancing Crop Stress Tolerance
2-(3,4-dichlorophenoxy)-N-methylpropanamide has been studied for its potential to mitigate stress factors in crops. It has shown promise in enhancing the antioxidant system in plants, leading to increased drought stress tolerance. This is achieved by modulating the activities of key enzymes such as superoxide dismutase (SOD) and peroxidase (POD), which play a crucial role in the plant’s response to drought stress .
Environmental Science: Soil Salinity and Plant Growth
In environmental science, this compound has been researched for its ability to alleviate salinity stress in plants. It helps maintain water status and ion homeostasis, which are critical for plant growth in saline conditions. The compound’s role in enhancing photosynthetic capacity and improving root hydraulic conductivity under salinity stress has been a significant focus .
Biochemistry: Nitrogen Metabolism in Plants
The application of 2-(3,4-dichlorophenoxy)-N-methylpropanamide has been explored in biochemistry for its effects on nitrogen metabolism in plants. It has been found to ameliorate the soil drought effect on nitrogen metabolism in maize during critical growth stages, which is vital for plant development and yield .
Pharmacology: Potential Therapeutic Applications
In pharmacology, derivatives of 2-(3,4-dichlorophenoxy)-N-methylpropanamide have been synthesized and evaluated for their therapeutic potential. For instance, certain derivatives have been discovered as selective receptor ligands with antinociceptive effects, which could be beneficial in the treatment of pain .
Material Science: Synthesis of Novel Compounds
The compound’s derivatives are also being used in material science for the synthesis of novel compounds with potential applications in various industries. These synthesized materials could have implications in the development of new drugs, polymers, and other functional materials .
Plant Growth and Development: Bioregulator Applications
Research has indicated that 2-(3,4-dichlorophenoxy)-N-methylpropanamide can act as a bioregulator, promoting plant growth, enlarging chloroplast volume, and enhancing photosynthetic enzyme activity. This application is particularly relevant in agricultural biotechnology, where optimizing plant growth is crucial .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-6(10(14)13-2)15-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXIMJYWZFQLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1471002.png)

![[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride](/img/structure/B1471004.png)







![Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride](/img/structure/B1471018.png)


![methyl (2Z)-3-[4-(benzyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B1471025.png)